USP1-UAF1 Inhibition Potency vs. ML323
I-138 inhibits USP1-UAF1 with an IC₅₀ of 4.1 nM and a Ki of 5.4 nM in biochemical assays . In contrast, the structurally related tool compound ML323 exhibits an IC₅₀ of 76 nM against USP1-UAF1 in ubiquitin-rhodamine 110 assays [1]. This represents an approximately 18.5-fold greater enzymatic potency for I-138 relative to ML323 under comparable biochemical conditions.
| Evidence Dimension | Enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.1 nM; Ki = 5.4 nM |
| Comparator Or Baseline | ML323 IC₅₀ = 76 nM |
| Quantified Difference | ~18.5-fold lower IC₅₀ for I-138 (greater potency) |
| Conditions | USP1-UAF1 biochemical assay |
Why This Matters
The 18.5-fold potency differential may translate to lower effective concentrations in cellular assays and reduced off-target risk at biologically active doses.
- [1] Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. Journal of Medicinal Chemistry, 57(19), 8099-8110. View Source
